molecular formula C7H4F3NO B1316943 5-(Trifluoromethyl)picolinaldehyde CAS No. 31224-82-5

5-(Trifluoromethyl)picolinaldehyde

Cat. No. B1316943
CAS RN: 31224-82-5
M. Wt: 175.11 g/mol
InChI Key: JJDDVGAESNBKMY-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)picolinaldehyde is an organic compound with the CAS Number: 31224-82-5 . It has a molecular weight of 175.11 and its linear formula is C7H4F3NO . It is a colorless to brown liquid or solid .


Synthesis Analysis

A solution of this compound (3.82 g, 21.82 mmol) in DCM (20 mL) was prepared, followed by applying an ice/water bath and dropwise addition of methanesulfonic acid (14.1 mL, 218mmol). Subsequently, 3-buten-1-ol (2.25 mL, 26.2 mmol) was added .


Molecular Structure Analysis

The linear structure formula of this compound is C7H4F3NO .


Physical And Chemical Properties Analysis

This compound is a colorless to brown liquid or solid . It has a molecular weight of 175.11 .

Scientific Research Applications

Molecular Assembly and Sensing

One study describes the use of picolinaldehyde derivatives in the dynamic assembly of multicomponent hemiaminal systems. These assemblies are metal-templated and exhibit potential for applications in molecular recognition and sensing. The assembly process is reversible and can be controlled by varying concentrations, components, or counteranions, showcasing the versatility of picolinaldehyde derivatives in constructing complex molecular systems (You, Long, Lynch, & Anslyn, 2011).

Catalysis and Kinetic Resolution

Picolinaldehyde complexes have been identified as cost-effective and environmentally friendly catalysts for the racemization of amino acids. These complexes serve as pyridoxal surrogates, demonstrating activity towards a wide array of amino acid esters. This catalytic activity is particularly valuable in chemoenzymatic dynamic kinetic resolutions, offering a route to obtain amino acids with high yields and excellent enantioselectivities, thus underscoring the utility of picolinaldehyde derivatives in synthetic chemistry (Felten, Zhu, & Aron, 2010).

Ligand Design for Coordination Complexes

Another application is in the design of ligands for the synthesis of coordination complexes. A strategy involving picolinaldehyde, ammonium acetate, and transition-metal ions has been developed to generate a novel class of substituted 1-pyridineimidazo[1,5-a]pyridine ligands. This approach allows for the controllable creation of secondary, tertiary, and quaternary carbon centers, leading to complexes of various nuclearities. The method demonstrates the potential of picolinaldehyde derivatives in the rational design and synthesis of coordination compounds with controlled structures (Chen et al., 2012).

Synthesis of Novel Compounds

Picolinaldehyde derivatives have also facilitated the synthesis of novel compounds, such as fluoropicolinate herbicides. A cascade cyclization method using fluoroalkyl alkynylimines has been modified to synthesize 4-amino-5-fluoropicolinates, leading to the development of new structures with potential herbicidal activity. This synthesis route highlights the role of picolinaldehyde derivatives in accessing chemically diverse and functionally rich molecules (Johnson et al., 2015).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statements H227, H302, H315, H319, H332, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

5-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-7(9,10)5-1-2-6(4-12)11-3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDDVGAESNBKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560115
Record name 5-(Trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31224-82-5
Record name 5-(Trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)pyridine-2-carbaldehyde
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Synthesis routes and methods I

Procedure details

A solution of Example 34B (3.89 g, 22.0 mmol) in CH2Cl2 (10 mL) was added to a deoxygenated solution of Dess-Martin periodinane (1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one, 10.3 g, 24.2 mmol) in CH2Cl2 (73 mL) in one portion. The reaction was stirred under nitrogen at ambient temperature for about 20 minutes after which a solid formed. The reaction was diluted with 50 mL CH2Cl2 and carefully quenched with approximately 30 mL of saturated NaHCO3 solution. The undissolved solid was filtered, and the filtrate was transferred to a separatory funnel. The aqueous phase was extracted with CH2Cl2, and the combined organic layer was washed with brine, dried over Na2SO4, filtered, and evaporated at reduced pressure to 50 mL. This solution was then loaded on silica gel (Analogix® 40×150 column) and eluted with 25% to 50% EtOAc/hexanes. The result was 2.86 g (74%) of the title compound as a clear oil, which solidified on standing. 1H NMR (300 MHz, CDCl3) δ 10.15 (s, 1H), 9.06 (m, 1H), 8.15 (m, 1H), 8.09 (d, J=8.1, 1H).
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
73 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dess-Martin periodinane (CAS number 87413-09-0; 13.17 g, 31.10 mmol) was added to a solution of [5-(trifluoromethyl)pyridin-2-yl]methanol (CAS number 31181-84-7; 5.00 g, 28.2 mmol) in DCM (60 ml). The reaction was stirred at room temperature for 18 hours and then a saturated solution of sodium thiosulfate (aq, 100 ml) was added. The reaction was stirred for 45 min at room temperature and then phases separated. The aqueous phase was further extracted with DCM (60 ml) and the combined organics were washed with a saturated solution of sodium bicarbonate (aq, 60 ml), filtered through a hydrophobic frit and concentrated in vacuo. The crude product was purified by column chromatography (silica, 0-20% ethyl acetate/petrol) to afford the title compound.
Quantity
13.17 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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